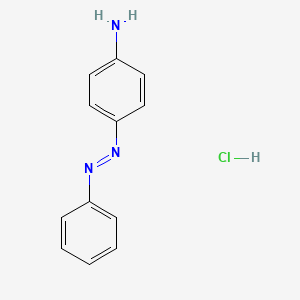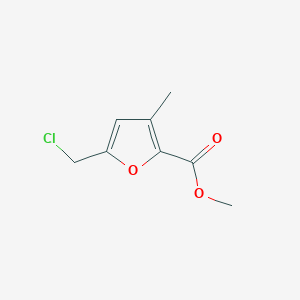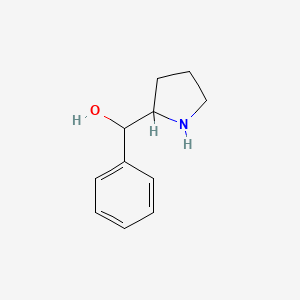
Phenyl(pyrrolidin-2-yl)methanol
Übersicht
Beschreibung
Phenyl(pyrrolidin-2-yl)methanol is a chemical compound that has been used in various scientific studies . It is a bifunctional organocatalyst and can be used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .
Synthesis Analysis
The synthesis of Phenyl(pyrrolidin-2-yl)methanol and its derivatives has been reported in several studies . For instance, one study describes the synthesis of this compound via the Petasis reaction . Another study reports the synthesis of this compound via the intramolecular cyclization of an intermediate .Molecular Structure Analysis
The molecular structure of Phenyl(pyrrolidin-2-yl)methanol has been analyzed in several studies . The compound has a molecular weight of 177.25 g/mol . The optimized structure of this molecule has been obtained using the Gauss-View program .Chemical Reactions Analysis
The chemical reactivity of Phenyl(pyrrolidin-2-yl)methanol has been studied in the context of drug discovery . The compound has been used in the synthesis of bioactive molecules with target selectivity .Physical And Chemical Properties Analysis
Phenyl(pyrrolidin-2-yl)methanol is a solid at 20 degrees Celsius . It has a molecular formula of C11H15NO and a molecular weight of 177.25 g/mol .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Pharmacophore Exploration
“Phenyl(pyrrolidin-2-yl)methanol” serves as a versatile scaffold in drug discovery due to its sp3-hybridization , which allows efficient exploration of pharmacophore space. Its non-planarity contributes to stereochemistry and enhances three-dimensional coverage, a phenomenon known as “pseudorotation”. This structural feature is beneficial for activity in new series of compounds, such as cis-3,4-diphenylpyrrolidine derivatives used as inverse agonists for autoimmune diseases .
Organic Synthesis: Intermediate for Derivative Compounds
In organic chemistry, “Phenyl(pyrrolidin-2-yl)methanol” is used as an intermediate in the synthesis of various derivative compounds. For example, it has been involved in the intramolecular cyclization process to create pyrrolizine structures, which are then used as starting materials for further chemical synthesis .
Safety and Hazards
Phenyl(pyrrolidin-2-yl)methanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to handle this compound with personal protective equipment and in a well-ventilated area .
Wirkmechanismus
Target of Action
Phenyl(pyrrolidin-2-yl)methanol is a complex compound that involves two significant components: the pyrrolidine ring and the phenyl group . The pyrrolidine ring is a nitrogen heterocycle widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The phenyl group is a functional group or aromatic ring derived directly from benzene .
Mode of Action
The pyrrolidine ring’s stereogenicity is one of its most significant features, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity and stability of many compounds .
Eigenschaften
IUPAC Name |
phenyl(pyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHBZQROFTOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(pyrrolidin-2-yl)methanol | |
CAS RN |
113864-94-1 | |
| Record name | phenyl(pyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol contribute to the enantioselective alkynylation of cyclic imines?
A1: (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol acts as a chiral ligand in conjunction with dimethylzinc (Me2Zn) to facilitate the enantioselective addition of terminal alkynes to cyclic imines []. The ligand's specific structure and chiral environment create a catalytic complex that favors the formation of one enantiomer of the propargylic sulfamidate product over the other. This results in high enantioselectivities (up to 97% ee) observed in the reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)





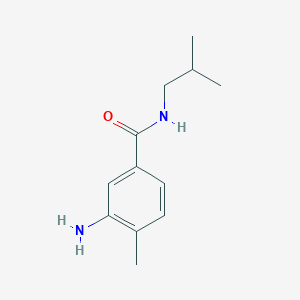
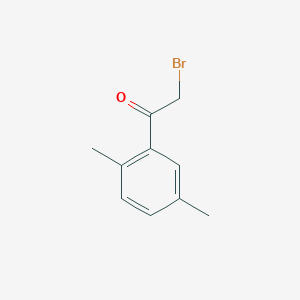


![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
